

# The Effect of Neflamapimod on Amyloid-Beta Plaque Formation: A Technical Guide

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## Compound of Interest

Compound Name: Neflamapimod

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## Abstract

**Neflamapimod** (formerly VX-745) is an orally administered, brain-penetrant small molecule inhibitor of the alpha isoform of p38 mitogen-activated protein kinase (p38 $\alpha$  MAPK). In the context of Alzheimer's disease (AD), the p38 $\alpha$  MAPK signaling pathway is implicated in key pathological processes, including neuroinflammation, synaptic dysfunction, and the generation of amyloid-beta (A $\beta$ ), the primary component of senile plaques. This technical guide provides an in-depth review of the core mechanism of action of **Neflamapimod** as it relates to amyloid-beta plaque formation, supported by preclinical data and results from clinical trials. We present quantitative data from key clinical studies in structured tables, detail the experimental protocols used, and provide visualizations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

## Mechanism of Action: p38 $\alpha$ MAPK Inhibition and A $\beta$ Regulation

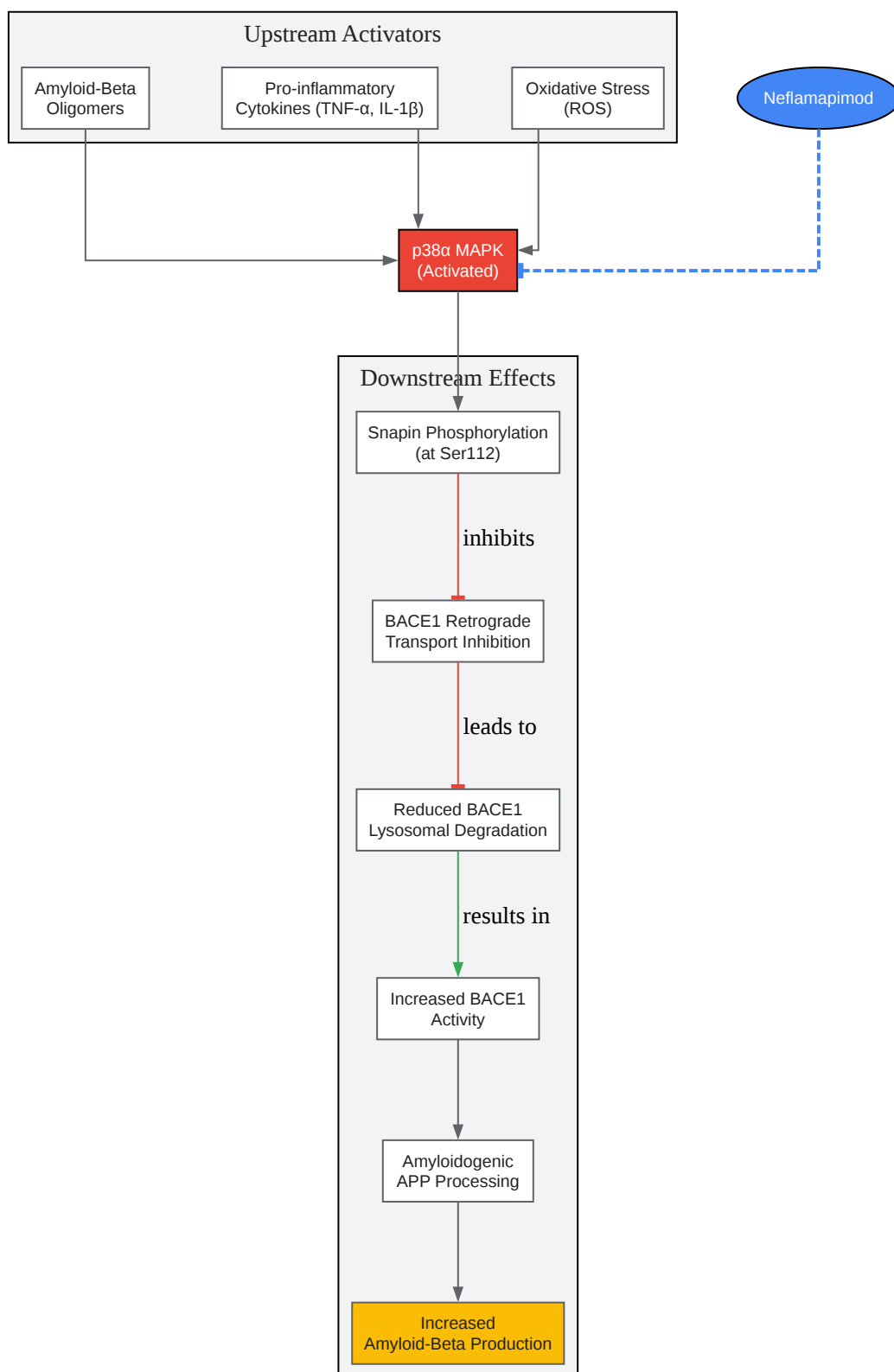
The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress, including inflammatory cytokines and oxidative stress, both of which are elevated in the AD brain.<sup>[1]</sup> The activation of p38 $\alpha$  MAPK in neurons is directly linked to the amyloidogenic processing of the amyloid precursor protein (APP).<sup>[1][2]</sup>

Preclinical research has elucidated a specific mechanism by which p38 $\alpha$  MAPK influences A $\beta$  production: the regulation of Beta-secretase 1 (BACE1), the rate-limiting enzyme in A $\beta$

generation.[3][4]

- Regulation of BACE1 Trafficking: Activated p38 $\alpha$  MAPK phosphorylates the protein Snapin at the Serine 112 residue.[2][5] This phosphorylation event inhibits the proper retrograde transport of BACE1 from axon terminals to the neuronal cell body, where lysosomes are concentrated.[2][5]
- Impairment of BACE1 Degradation: By trapping BACE1 at synaptic terminals and impeding its transport to lysosomes, p38 $\alpha$  MAPK activation prevents the natural degradation of the enzyme.[3][4]
- Increased A $\beta$  Production: The resulting higher concentration and activity of BACE1 lead to increased amyloidogenic cleavage of APP, thereby elevating the production of A $\beta$  peptides. [3]

**Neflamapimod**, by selectively inhibiting p38 $\alpha$  MAPK, is hypothesized to prevent the phosphorylation of Snapin. This action restores the normal retrograde transport of BACE1 to the lysosome, facilitating its degradation and ultimately reducing the generation of A $\beta$ . [2][3]



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**Caption: Neflamapimod's Mechanism of Action on Aβ Production.**

# Clinical Evidence on Amyloid-Beta Biomarkers

**Neflamapimod** has been evaluated in several clinical trials in patients with early-stage Alzheimer's disease. The direct and indirect effects on amyloid-beta have been measured using amyloid Positron Emission Tomography (PET) and analysis of cerebrospinal fluid (CSF) biomarkers.

## Quantitative Data Presentation

The following tables summarize the key quantitative findings related to amyloid-beta and related biomarkers from two Phase 2a and 2b clinical studies.

**Table 1: Phase 2a Amyloid PET Responder Analysis (Study NCT02423122)** This table details the proportion of patients meeting a pre-specified response criterion of >7% reduction in brain amyloid plaque load as measured by [<sup>11</sup>C]-PiB PET scan after 12 weeks of treatment.

Treatment Group	Number of Patients	Responders (>7% Reduction)	Specific Reductions in Responders
Neflamapimod 40 mg BID	8	3 (37.5%)	-11.6%, -11.9%, -40.0%
Neflamapimod 125 mg BID	7	1 (14.3%) <sup>1</sup>	-7.1%

Data sourced from a 2016 EIP Pharma press release.[\[6\]](#)

<sup>1</sup>This patient had plasma drug concentrations equivalent to those seen in the 40mg group.[\[6\]](#)

**Table 2: Phase 2b CSF Biomarker Changes from Baseline (REVERSE-SD Study NCT03402659)** This table shows the mean change in CSF biomarkers from baseline to 24

weeks. Data represent the least-squares mean difference between the **Neflamapimod** and Placebo groups.

CSF Biomarker	Neflamapimod 40 mg BID (n=62-63)	Placebo (n=68-70)	LS Mean Difference (95% CI)	p-value
A $\beta$ <sub>1-42</sub> (pg/mL)	-	-	Not Reported	Not Significant
Total Tau (T-tau, pg/mL)	-	-	-18.8 (-35.8, -1.8)	0.031
Phospho-Tau (p-tau <sub>181</sub> , pg/mL)	-	-	-2.0 (-3.6, -0.5)	0.012
Data sourced from Prins et al., 2021.				

The results from the Phase 2b REVERSE-SD study did not show a significant effect of **Neflamapimod** on CSF levels of A $\beta$ <sub>1-42</sub>. However, the treatment led to statistically significant reductions in CSF T-tau and p-tau<sub>181</sub>, biomarkers of neurodegeneration and tau pathology, suggesting downstream biological activity.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key experiments cited.

### Protocol: Phase 2a Amyloid PET Study (NCT02423122)

- Study Design: A randomized, double-blind study in 16 patients with Mild Cognitive Impairment (MCI) due to AD or mild AD.[6]
- Population: Patients aged 60-85 with a Mini-Mental State Examination (MMSE) score of 20-28 and confirmed amyloid pathology via PET scan at baseline.
- Intervention: Patients were randomized to receive either 40 mg or 125 mg of **Neflamapimod** orally, twice daily (BID) with food for 12 weeks.[6]

- Primary Endpoint: The main efficacy endpoint was the change in brain amyloid load.[6]
- Methodology (Amyloid PET):
  - Imaging Agent: [ $^{11}\text{C}$ ]-PiB ("Pittsburgh Compound B") was used as the PET tracer.[6]
  - Scanning Protocol: Dynamic PET scans were performed at baseline and at the end of treatment (Day 84).[6]
  - Image Analysis: Quantitative analysis was performed using reference parametric mapping (RPM2), with the cerebellum serving as the reference tissue to calculate the binding potential, which is proportional to amyloid plaque density.[6]
  - Responder Definition: Due to the high precision of the dynamic scanning method (test-retest variability of 2-3%), a responder was pre-specified as a patient demonstrating a >7% reduction in the global [ $^{11}\text{C}$ ]-PiB PET signal from baseline to week 12.[6]

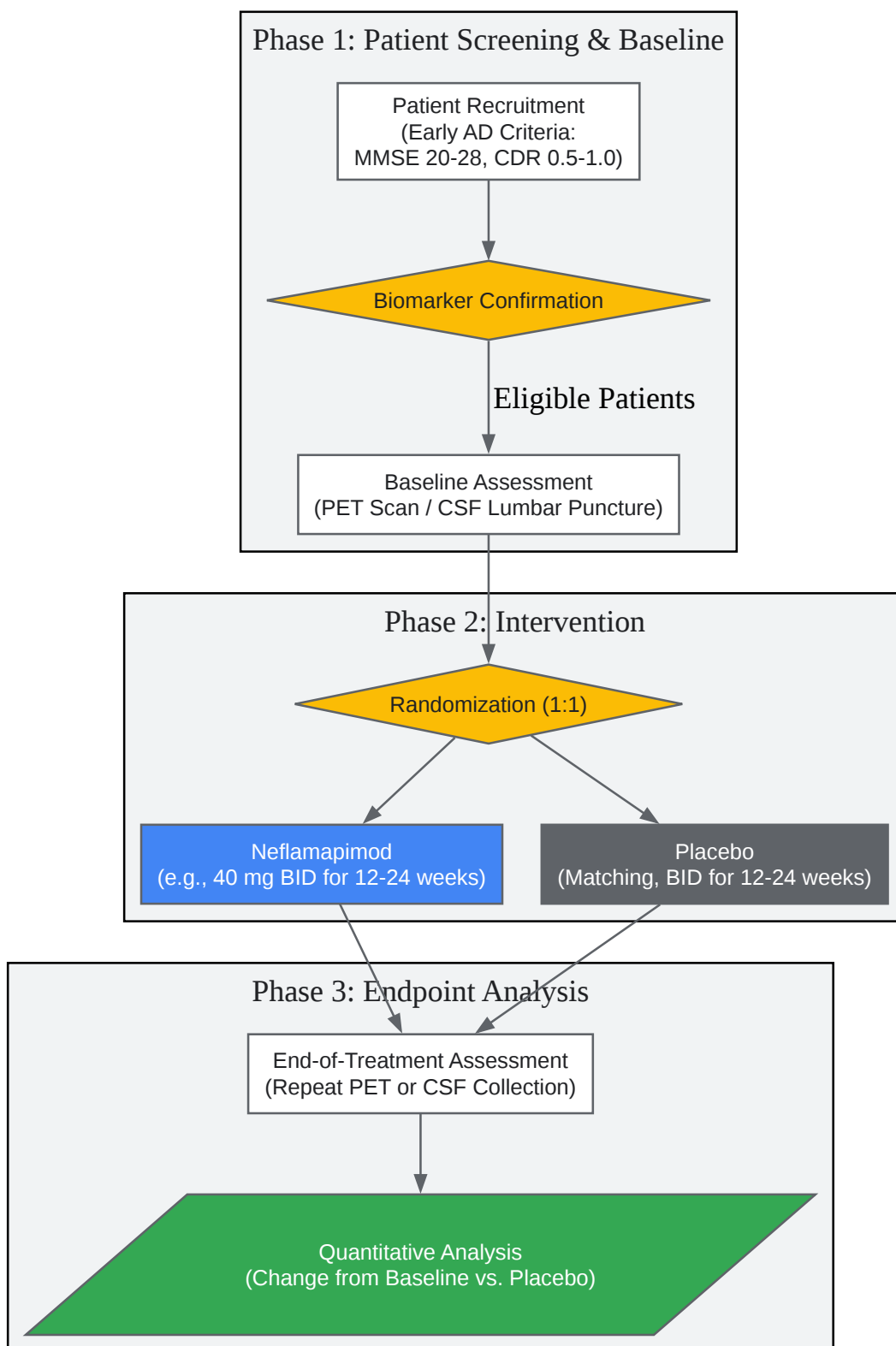
## Protocol: Phase 2b CSF Biomarker Study (REVERSE-SD, NCT03402659)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial in 161 patients with mild AD.
- Population: Patients aged 55-85 with a Clinical Dementia Rating (CDR)-Global Score of 0.5 or 1.0, an MMSE score of 20-28, and confirmed AD pathology.
- Biomarker Screening: A key inclusion criterion was a positive AD biomarker signature in the CSF, defined as  $\text{A}\beta_{1-42} < 1000 \text{ pg/mL}$  and a  $\text{p-tau}/\text{A}\beta_{1-42}$  ratio  $> 0.24$ , as measured by the Roche Elecsys® electrochemiluminescence immunoassay.[5]
- Intervention: Patients were randomized 1:1 to receive 40 mg **Neflamapimod** or a matching placebo, orally twice daily for 24 weeks.
- Secondary Endpoint: Change from baseline in CSF biomarkers, including  $\text{A}\beta_{1-40}$ ,  $\text{A}\beta_{1-42}$ , T-tau, and p-tau<sub>181</sub>.
- Methodology (CSF Analysis):

- Sample Collection: CSF samples were collected via lumbar puncture at baseline and at week 24.
- Assay: CSF biomarker concentrations were measured at a central laboratory, likely using the same Roche Elecsys® platform used for screening.
- Statistical Analysis: Changes from baseline in CSF biomarker levels were compared between the **Neflamapimod** and placebo groups using an Analysis of Covariance (ANCOVA) model. The model was adjusted for baseline biomarker values, background AD-specific therapy, and baseline CDR-Global Score.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow of the clinical trials designed to assess the effect of **Neflamapimod** on AD biomarkers.



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**Caption:** General workflow for **Neflamapimod** biomarker trials.



## Conclusion

**Neflamapimod** presents a targeted approach to Alzheimer's disease therapy by inhibiting p38 $\alpha$  MAPK, a kinase implicated in the amyloid cascade. Preclinical data provide a strong mechanistic rationale, suggesting the drug can reduce A $\beta$  production by promoting the lysosomal degradation of BACE1. Clinical data on direct amyloid plaque reduction are modest and limited to a subset of responders in an early phase trial. The larger Phase 2b REVERSE-SD study did not demonstrate a significant change in CSF A $\beta$  levels but did show a significant reduction in downstream markers of neurodegeneration and tau pathology. These findings suggest that while the direct impact on established amyloid plaques may be limited at the doses tested, **Neflamapimod** engages its target and influences downstream pathological processes. Further investigation, potentially at higher doses or for longer durations, is warranted to fully elucidate the therapeutic potential of this mechanism.

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